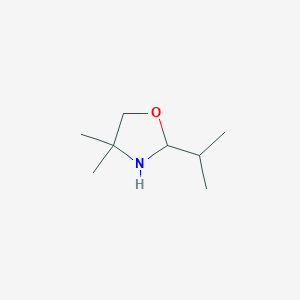![molecular formula C8H8O3S B3057279 [(2-Hydroxyphenyl)sulfanyl]acetic acid CAS No. 785793-89-7](/img/structure/B3057279.png)
[(2-Hydroxyphenyl)sulfanyl]acetic acid
Vue d'ensemble
Description
“[(2-Hydroxyphenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 785793-89-7 . It has a molecular weight of 184.22 . The IUPAC name for this compound is this compound . It is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of benzoxazoles using 2-aminophenol as a precursor . These studies involve various reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H8O3S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) . This indicates that the compound has a specific arrangement of carbon, hydrogen, oxygen, and sulfur atoms.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 184.22 .
Applications De Recherche Scientifique
Synthesis Applications
[(2-Hydroxyphenyl)sulfanyl]acetic acid and its derivatives have been utilized in various synthetic applications. For instance, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids involved hydrolytic transformations of related compounds under specific conditions, yielding products in good yields (Rudyakova et al., 2006). Additionally, a one-pot reaction process was developed for synthesizing 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, indicating the versatility of these compounds in synthesis (Tarasova et al., 2019).
Catalytic and Chemical Reactions
In a study by Das et al. (2017), boronic acid was used to catalyze a reaction involving the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating the utility of this compound derivatives in catalytic processes (Das et al., 2017). Moreover, the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones showed the formation of unexpected products through a greener approach, indicating the potential of these compounds in environmentally friendly chemical processes (Suriyakala & Ravindran, 2022).
Biological Activities
A survey by Mirskova et al. (2008) highlighted the synthesis methods and biological activities of hydroxyalkylammonium salts derived from organylsulfanyl(sulfinyl, sulfonyl)acetic acids, which were found to be effective growth stimulators for beneficial bacteria, yeasts, and fungi in biotechnological processes (Mirskova et al., 2008).
Metal Ion Complex Synthesis
Research by Ghani and Alabdali (2022) involved the synthesis of gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds, including derivatives of this compound. These complexes showed potential antitumor activity, particularly against breast cancer cell lines, underscoring the relevance of these compounds in medicinal chemistry (Ghani & Alabdali, 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-hydroxyphenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTAPFRSXHRXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275401 | |
| Record name | [(2-hydroxyphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785793-89-7 | |
| Record name | [(2-hydroxyphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)






![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)
![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)


